molecular formula C20H11FO5 B2672400 (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622360-79-6

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2672400
CAS No.: 622360-79-6
M. Wt: 350.301
InChI Key: WWTXEJJELMVWKB-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” belongs to the aurone class of molecules, characterized by a benzofuran-3(2H)-one core with a benzylidene substituent at the C2 position. Aurones are known for their structural versatility and bioactivity, particularly in oncology. This compound features a 3-fluorobenzylidene group at C2 and a furan-2-carboxylate ester at C4. The Z-configuration is critical for maintaining planarity, which enhances interactions with biological targets like tubulin .

Properties

IUPAC Name

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FO5/c21-13-4-1-3-12(9-13)10-18-19(22)15-7-6-14(11-17(15)26-18)25-20(23)16-5-2-8-24-16/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTXEJJELMVWKB-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzylidene Group: This step involves the condensation of a fluorobenzaldehyde with the benzofuran core under basic or acidic conditions.

    Esterification: The final step involves the esterification of the intermediate with furan-2-carboxylic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the fluorobenzylidene group.

    Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.

    Substitution: The fluorine atom in the fluorobenzylidene group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Medicine

    Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals, particularly for diseases where benzofuran derivatives have shown efficacy.

Industry

    Material Science: It could be explored for use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluorine atom may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s activity is influenced by substituents at C2 (benzylidene group) and C6 (ester/ether groups). Key analogues include:

Compound Name C2 Substituent C6 Substituent Key Features
(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (Target) 3-fluorobenzylidene Furan-2-carboxylate Potential enhanced metabolic stability due to fluorine; ester group may improve solubility
5a [(Z)-2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-...-oxy)acetonitrile] Indole-methylene Acetonitrile-ether IC50 < 100 nM in PC-3 cells; no hERG inhibition; in vivo efficacy in zebrafish
5b [(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)...-one] Pyridinyl-methylene 2,6-Dichlorobenzyl ether High potency in leukemia models; targets tubulin’s colchicine site
9k [(Z)-2-((1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)...carbamate] Pyrazole-methylene Diethylcarbamate Modified cell permeability due to carbamate; activity data pending
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-...furan-2-carboxylate 3,4,5-Trimethoxybenzylidene Furan-2-carboxylate Trimethoxy group mimics combretastatin; likely enhanced tubulin affinity

Selectivity and Toxicity

  • 5b: Selective against leukemia cells (T-ALL, B-ALL) with minimal effect on normal B-lymphoblasts .
  • Target Compound : The fluorine atom may reduce off-target interactions, but in vivo toxicity data are needed to confirm safety.

In Vivo Efficacy

  • 5a: Suppresses tumor growth in PC-3 xenografts and T-ALL zebrafish models .
  • Target Compound : Lacks in vivo data, but the furan-2-carboxylate group’s electron-withdrawing properties could improve bioavailability compared to ether-linked analogues like 5a.

Biological Activity

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzofuran core substituted with a fluorobenzylidene moiety and a furan-2-carboxylate group. The structural formula can be represented as follows:

C17H13FO4\text{C}_{17}\text{H}_{13}\text{F}\text{O}_4

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity :
    • Compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
    • The SAR studies indicate that modifications at the benzylidene position significantly enhance inhibitory potency. For instance, derivatives with hydroxyl groups at specific positions exhibit improved IC50 values, indicating stronger inhibition of PARP activity .
  • Cytotoxicity :
    • Some derivatives demonstrate selective cytotoxicity towards cancer cells, particularly those deficient in BRCA1/2 genes. This selectivity is crucial for developing targeted cancer therapies .

Table 1: Summary of Biological Activities

CompoundActivityIC50 (μM)Notes
DHBF-7-carboxamidePARP Inhibition9.45Lead compound derived from benzofuran
3',4'-DihydroxybenzylidenePARP Inhibition0.531Significant improvement in potency
Compound 66Cytotoxicity in BRCA-deficient cellsN/ASelective cytotoxicity observed

Case Study: Structure-Activity Relationships

A detailed SAR analysis was conducted on various derivatives of benzofuran compounds, including those similar to this compound. The study revealed that:

  • Hydroxyl and Amino Substituents : Introducing hydroxyl or amino groups at the 4' position on the benzylidene ring significantly increased PARP inhibition.
  • Fluorine Substitution : The presence of fluorine in the 3-position enhances lipophilicity and may improve cellular uptake, thereby augmenting biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.